2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide
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Overview
Description
“2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives, including “2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide”, are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis in Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative, is widely used in pesticide synthesis. This paper reviews various synthesis processes for this compound, evaluating each method's efficacy (Lu Xin-xin, 2006).
- Complexation with Copper(II): Pyridine dicarboxamide ligands, including this compound, have been synthesized and complexed with copper(II). These complexes exhibit significant intramolecular hydrogen bonding and have potential applications in coordination chemistry (S. Jain et al., 2004).
Pharmaceutical Research
- Glycine Transporter 1 Inhibitor: A structurally related compound has been identified as a potent and orally available glycine transporter 1 inhibitor, indicating potential for neurological applications (Shuji Yamamoto et al., 2016).
Materials Science
- New Polyamides Synthesis: This compound is used in synthesizing new polyamides with pyridyl moieties, showing potential in polymer science for creating novel materials with specific properties (K. Faghihi & Zohreh Mozaffari, 2008).
- Preparation of Polyamide-Imides: A related CF3-containing diamine was used to synthesize polyamide-imides with trifluoromethyl groups, demonstrating applications in the production of organic-soluble, thermally stable polymers (A. Shockravi et al., 2009).
Biological Studies
- Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties, indicating potential for developing new antimicrobial agents (J. Akbari et al., 2008).
Crystallography
- Structural Analysis in Metal Complexes: The compound's derivatives have been used in studying the structure of metal complexes, contributing to the understanding of molecular geometry in coordination compounds (Chunyue Shi et al., 2010).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of trifluoromethylpyridine (tfmp), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives, to which this compound belongs, are known for their unique physicochemical properties that contribute to their biological activities . These properties allow them to interact with their targets in a specific manner, leading to changes in the biological system.
Biochemical Pathways
It’s known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of tfmp derivatives, such as this compound, are thought to contribute to their biological activities . These properties could potentially influence the compound’s bioavailability.
Result of Action
Given that this compound is a tfmp derivative, it’s likely that its effects are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 20 new TFMP-containing agrochemicals have acquired ISO common names , indicating a promising future for this class of compounds.
properties
IUPAC Name |
2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-8-3-1-7(2-4-8)5-22-13(23)10-9(14(18,19)20)6-21-12(17)11(10)16/h1-4,6H,5H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLFQVGIFSJSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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